Methyl4-butoxybenzofuran-6-carboxylate
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Overview
Description
Methyl 4-butoxybenzofuran-6-carboxylate is a chemical compound with the molecular formula C14H16O4. . This compound is characterized by a benzofuran ring substituted with a butoxy group at the 4-position and a carboxylate group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-butoxybenzofuran-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-butoxyphenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzofuran ring. The final step involves esterification to introduce the carboxylate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-butoxybenzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the butoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-butoxybenzofuran-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-butoxybenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 4-butoxybenzofuran-6-carboxylate: shares structural similarities with other benzofuran derivatives such as methyl 4-methoxybenzofuran-6-carboxylate and ethyl 4-butoxybenzofuran-6-carboxylate.
Uniqueness:
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
methyl 4-butoxy-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C14H16O4/c1-3-4-6-17-12-8-10(14(15)16-2)9-13-11(12)5-7-18-13/h5,7-9H,3-4,6H2,1-2H3 |
InChI Key |
NEUHNMUKBLDUDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC2=C1C=CO2)C(=O)OC |
Origin of Product |
United States |
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